Propanedinitrile, 2-[5-amino-4-cyano-2-ethoxy-2-methyl-3(2H)-furanyliden]-
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Overview
Description
2-(5-AMINO-4-CYANO-2-ETHOXY-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE is an organic compound with the molecular formula C11H9N3O This compound is known for its unique structure, which includes a dihydrofuran ring substituted with amino, cyano, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-AMINO-4-CYANO-2-ETHOXY-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE typically involves the reaction of 3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(5-AMINO-4-CYANO-2-ETHOXY-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(5-AMINO-4-CYANO-2-ETHOXY-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(3-CYANO-4,5,5-TRIMETHYL-5H-FURAN-2-YLIDENE)MALONONITRILE
- 2-(2-ALKOXY-5-AMINO-4-CYANO-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE)MALONONITRILE
Comparison: Compared to similar compounds, 2-(5-AMINO-4-CYANO-2-ETHOXY-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE exhibits unique properties due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H10N4O2 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(5-amino-4-cyano-2-ethoxy-2-methylfuran-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H10N4O2/c1-3-16-11(2)9(7(4-12)5-13)8(6-14)10(15)17-11/h3,15H2,1-2H3 |
InChI Key |
RLCSUSWNJSCAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C |
Origin of Product |
United States |
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